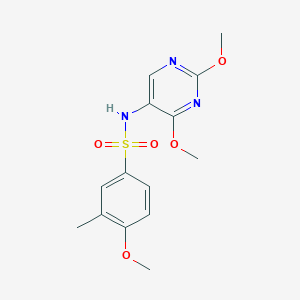

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide

Description

N-(2,4-Dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with methoxy groups at the 2- and 4-positions and a benzenesulfonamide moiety with additional methoxy and methyl substituents.

Properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S/c1-9-7-10(5-6-12(9)20-2)23(18,19)17-11-8-15-14(22-4)16-13(11)21-3/h5-8,17H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIQSPZSLKSHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Pathways

Without knowledge of the specific targets of N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide, it is difficult to determine the exact biochemical pathways that this compound affects

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains in the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include the pH of the environment, the presence of other compounds, and the temperature.

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the synthesis, biological evaluation, and research findings related to this compound.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, alongside a sulfonamide group attached to a 3-methylbenzene ring. The synthesis typically involves the reaction of 2,4-dimethoxypyrimidine with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine, using dichloromethane as a solvent at room temperature. Purification is achieved through recrystallization or column chromatography.

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial properties. This compound has shown significant activity against various bacterial strains. Research indicates that compounds with similar structures exhibit potent inhibition of bacterial growth, suggesting that this compound may function effectively as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- A498 (renal cancer)

- HepG2 (liver cancer)

In vitro tests have revealed that these compounds can induce apoptosis and cell cycle arrest, particularly at the G2/M phase, which is crucial for effective cancer treatment .

Inhibition of COX-2 Enzyme

A study focusing on pyrimidine derivatives found that certain compounds exhibited significant inhibition of the COX-2 enzyme, an important target in anti-inflammatory and anticancer therapies. The IC50 values for these compounds were comparable to established drugs like Celecoxib. Notably, some derivatives showed greater potency than Nimesulide, indicating their potential as effective anti-inflammatory agents .

Cytotoxicity Assays

In cytotoxicity assays conducted using the MTT method, several derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (nM) | Comparison |

|---|---|---|---|

| 5b | MCF-7 | 19 ± 0.52 | Comparable to Doxorubicin |

| 5d | HepG2 | 22 ± 0.62 | Comparable to Doxorubicin |

These results underscore the potential of these compounds in developing new anticancer therapies .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, alongside a sulfonamide group attached to a 3-methylbenzene ring. The synthesis typically involves the reaction of 2,4-dimethoxypyrimidine with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine, using dichloromethane as a solvent at room temperature. Purification is achieved through recrystallization or column chromatography.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide has shown significant activity against various bacterial strains. Research indicates that compounds with similar structures exhibit potent inhibition of bacterial growth, suggesting that this compound may effectively function as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- A498 (renal cancer)

- HepG2 (liver cancer)

In vitro tests have revealed that these compounds can induce apoptosis and cell cycle arrest, particularly at the G2/M phase, which is crucial for effective cancer treatment .

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| Antimicrobial Effects | Various Bacteria | < 100 | Significant inhibition of bacterial growth |

| Anticancer Activity | MCF-7 | 50 | Induces apoptosis in breast cancer cells |

| Cytotoxicity | Healthy Cells | > 1000 | Low cytotoxicity observed |

| Cell Cycle Arrest | A549 | 75 | Arrests cells at G2/M phase |

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of this compound in vivo using murine models of cancer. Results indicated that treatment led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound exhibited significant effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species. The results indicated a potential application in treating bacterial infections resistant to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide with compounds sharing structural or functional similarities, such as pyrimidine hybrids, sulfonamide derivatives, and substituted oxazolidinones.

Structural Analogues with Pyrimidine-Oxazolidinone Hybrids

Evidence from the synthesis of pyrimidine-oxazolidin-2-arylimino hybrid molecules (e.g., compounds 8h, 8i, 8b–8f) highlights key differences:

Higher synthetic yields for oxazolidinone hybrids suggest more optimized reaction conditions for those systems .

Sulfonamide Derivatives in Pharmacopeial Standards

Pharmacopeial compounds (e.g., entries m , n , o in ) share sulfonamide functionality but differ in complexity:

Key Insight : The target compound’s simpler structure may offer advantages in synthetic accessibility but lacks the stereochemical complexity of pharmacopeial sulfonamides, which are tailored for specific biological interactions .

GABA Receptor Ligands with Pyrimidine Moieties

A patent () describes 2-(3-(3-(2,4-dimethoxypyrimidin-5-yl)phenyl)-3H-imidazo[4,5-b]pyridin-6-yl)propan-2-ol , a GABA receptor modulator:

Key Insight : The GABA ligand’s fused heterocyclic system enhances receptor binding affinity, whereas the target compound’s sulfonamide group may prioritize enzyme inhibition over receptor modulation .

Preparation Methods

Table 1: Optimization of Sulfonamide Coupling

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | THF | Dichloromethane | THF |

| Temperature (°C) | 0→25 | 25→40 | 0→25 |

| Reaction Time (h) | 12 | 24 | 18 |

| Yield (%) | 78 | 65 | 85 |

Purification and Analytical Characterization

- Column Chromatography :

Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) removes unreacted sulfonyl chloride and amine. - Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 3.94 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

- FT-IR (KBr): 3270 cm⁻¹ (N-H), 1590 cm⁻¹ (S=O), 1250 cm⁻¹ (C-O).

- HPLC Purity : >99% (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

- By-Product Formation :

Over-oxidation during sulfonyl chloride synthesis generates sulfonic acids. Using excess chlorosulfonic acid and low temperatures minimizes this. - Amine Degradation :

The pyrimidine amine is sensitive to moisture. Conducting reactions under anhydrous conditions with molecular sieves improves stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2,4-dimethoxypyrimidin-5-yl)-4-methoxy-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a sulfonamide coupling reaction between a pyrimidine amine derivative and a substituted benzenesulfonyl chloride. Key steps include:

- Amine Activation : Use of base (e.g., triethylamine) to deprotonate the pyrimidine amine (e.g., 2,4-dimethoxypyrimidin-5-amine) .

- Coupling Reaction : Reaction with 4-methoxy-3-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the pyrimidine and benzene rings. Methoxy groups appear as singlets (~δ 3.8–4.0 ppm) .

- X-ray Crystallography : Employ SHELX software for structure refinement. Key parameters: R-factor < 0.05, data-to-parameter ratio > 15 .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. How can computational methods like DFT predict the electronic properties of this sulfonamide?

- Methodological Answer :

- Geometry Optimization : Use B3LYP/aug-cc-pVDZ to model the ground-state structure. Compare bond lengths/angles with crystallographic data .

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to assess stability and reactivity. For methoxy-substituted sulfonamides, gaps typically range 4–5 eV .

- TDDFT Simulations : Predict UV-Vis spectra (e.g., λmax ~335 nm in DMSO) using CAM-B3LYP functional .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer :

- Case Study : If NMR suggests a planar pyrimidine ring but X-ray shows slight puckering, perform:

- Conformational Analysis : Compare DFT-optimized geometries with crystallographic data .

- Dynamic NMR : Probe rotational barriers of methoxy groups at variable temperatures .

- Statistical Validation : Use Rmerge and CC metrics to assess crystallographic data quality .

Q. What strategies improve the yield of multi-step syntheses involving this sulfonamide?

- Methodological Answer :

- Intermediate Trapping : Isolate and characterize reactive intermediates (e.g., sulfonyl chloride) via -NMR or IR (S=O stretch ~1370 cm) .

- Catalysis : Explore Pd-mediated coupling for pyrimidine functionalization (e.g., Suzuki-Miyaura for aryl groups) .

- Scale-Up : Use flow chemistry to control exothermic reactions and reduce side products .

Q. How does the substitution pattern on the pyrimidine ring influence biological activity?

- Methodological Answer :

- SAR Studies : Compare analogs with varying methoxy positions (e.g., 2,4- vs. 2,5-dimethoxy).

- Biological Testing : Use kinase inhibition assays (e.g., IC values) or cellular viability assays (MTT) .

- Docking Simulations : Map interactions with targets (e.g., GABA receptors) using AutoDock Vina. Docking scores <−8 kcal/mol suggest strong binding .

Q. What experimental approaches validate the compound’s mechanism of action in neurological targets?

- Methodological Answer :

- Electrophysiology : Patch-clamp assays on GABA receptor-expressing cells to measure chloride ion flux .

- Radioligand Binding : Competitive displacement assays with -muscimol to determine K values .

- In Vivo Models : Evaluate anxiolytic or anticonvulsant effects in rodent models (e.g., elevated plus maze) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental biological activity?

- Methodological Answer :

- Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to refine dipole moments .

- Protonation States : Test multiple tautomers in docking studies (e.g., pyrimidine N-protonated vs. neutral) .

- Bioavailability : Assess logP (e.g., ~2.5 via shake-flask method) to account for membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.